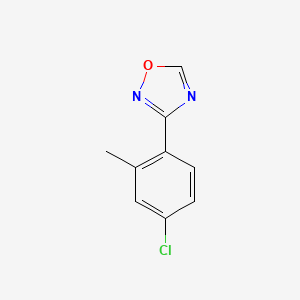

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H7ClN2O/c1-6-4-7(10)2-3-8(6)9-11-5-13-12-9/h2-5H,1H3 |

InChI Key |

YHKWJCACDAJFOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=NOC=N2 |

Origin of Product |

United States |

Preparation Methods

Amidoxime Formation and Cyclization

The preparation involves initial conversion of 4-chloro-2-methylbenzonitrile to the corresponding amidoxime using hydroxylamine, followed by cyclization with an appropriate cyclizing agent. The general reaction scheme is outlined below:

Formation of 4-chloro-2-methylbenzamidoxime from the corresponding nitrile:

- Reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base (typically sodium carbonate or triethylamine)

- Solvent: Ethanol/water or methanol

- Temperature: 70-80°C

- Reaction time: 2-4 hours

- Yield: Typically 85-95%

Cyclization of the amidoxime to form the oxadiazole ring:

- Reaction with carboxylic acid derivatives (acyl chlorides, esters, or anhydrides)

- Common cyclizing agents: Acetic anhydride, ethyl chloroformate, or activated carboxylic acids

- Temperature: 110-130°C

- Reaction time: 3-8 hours

- Yield: 60-80%

This classical approach, while effective, often requires harsh reaction conditions and extended reaction times, which has prompted the development of more efficient methods.

Direct O-Acylation and Cyclodehydration

A modification of the classical approach involves O-acylation of the amidoxime followed by thermal cyclodehydration:

4-Chloro-2-methylbenzamidoxime + Acyl chloride → O-acylated intermediate → this compound

The O-acylation typically occurs at room temperature in the presence of pyridine or triethylamine, followed by thermal cyclization at elevated temperatures (90-120°C). This method offers improved yields (70-85%) compared to the one-step cyclization approach.

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized the synthesis of 1,2,4-oxadiazole derivatives by significantly reducing reaction times and improving yields. For the preparation of this compound, microwave-assisted methods have demonstrated particular efficiency.

Microwave-Accelerated Cyclization

The microwave-assisted synthesis utilizes 4-chloro-2-methylbenzamidoxime and appropriate acylating agents under microwave conditions:

- Reactants: 4-Chloro-2-methylbenzamidoxime and carboxylic acid derivatives

- Catalyst: NH₄F/Al₂O₃ or K₂CO₃

- Solvent: Minimal volumes of DMF or solvent-free conditions

- Microwave power: 300-600 W

- Temperature: 100-120°C

- Reaction time: 5-15 minutes (compared to hours under conventional heating)

- Yield: 75-90%

This method represents a significant advancement in terms of reaction efficiency, providing remarkably shorter reaction times while maintaining excellent yields.

One-Step Microwave Synthesis from Nitrile

A more direct approach involves the microwave-assisted conversion of 4-chloro-2-methylbenzonitrile to the target oxadiazole in a single operation:

- Reagents: 4-Chloro-2-methylbenzonitrile, hydroxylamine hydrochloride, and a carboxylic acid or derivative

- Catalyst: MgO, CH₃COOH, or KF

- Conditions: Microwave irradiation (400-600 W)

- Temperature: 120-140°C

- Time: 10-20 minutes

- Yield: 65-80%

This method eliminates the need to isolate the amidoxime intermediate, providing a more streamlined synthetic route. The reaction proceeds through the in situ formation of the amidoxime, followed by acylation and cyclization.

Superbase-Mediated One-Pot Synthesis

Recent advances in synthetic methodologies have led to the development of superbase-mediated one-pot procedures for the preparation of this compound.

NaOH/DMSO System

One notable approach utilizes the NaOH/DMSO superbase system:

- Reagents: 4-Chloro-2-methylbenzamidoxime and appropriate methyl or ethyl esters

- Base: NaOH

- Solvent: DMSO

- Temperature: Room temperature

- Reaction time: 4-24 hours

- Yield: Variable (11-90%, depending on substrate)

This method allows for the synthesis of the target compound under relatively mild conditions without requiring specialized equipment. However, it has limitations regarding functional group tolerance, particularly with substrates containing hydroxyl or amino groups.

Vilsmeier Reagent Activation

An alternative one-pot approach involves the activation of carboxylic acids using the Vilsmeier reagent:

- Reactants: 4-Chloro-2-methylbenzamidoxime and a carboxylic acid

- Activating agent: Vilsmeier reagent (formed in situ from DMF and POCl₃)

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

- Yield: 61-93%

This method offers advantages including good to excellent yields, simple purification protocols, and the use of readily available starting materials.

Room Temperature Synthesis Methods

The development of room temperature methods for the synthesis of 1,2,4-oxadiazoles represents a significant advancement in the field, offering milder conditions and potential environmental benefits.

Hydroxide-Catalyzed Synthesis

Several hydroxide-based catalytic systems have been reported for the room temperature synthesis of this compound:

| Base | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| Bu₄NOH | DMSO | 10-30 min | 85-95 |

| KOH | DMSO | 10-30 min | 80-95 |

| NaOH | DMSO | 10-30 min | 75-90 |

| Cs₂CO₃ | DMSO | 30-60 min | 65-85 |

These methods typically involve the reaction of 4-chloro-2-methylbenzamidoxime with an appropriate acylating agent in the presence of the hydroxide catalyst. The reactions proceed efficiently at room temperature, providing the target compound in good to excellent yields.

Tetrabutylammonium Hydroxide (TBAH) System

The TBAH-catalyzed system has proven particularly effective for the room temperature synthesis of this compound:

- Reagents: 4-Chloro-2-methylbenzamidoxime and an appropriate acylating agent

- Catalyst: Bu₄NOH (0.1-0.2 equivalents)

- Solvent: Various aprotic solvents (DMSO, DMF, THF, DCM, MeCN, acetone)

- Temperature: Room temperature

- Reaction time: 10-60 minutes

- Yield: 88-95%

This method offers exceptional efficiency with very short reaction times and excellent yields. The reaction tolerates various functional groups and proceeds under mild conditions.

Carbodiimide-Mediated Synthesis

Carbodiimides have emerged as valuable reagents for the one-step synthesis of 1,2,4-oxadiazole derivatives, including this compound.

Reaction with N-Isocyaniminotriphenylphosphorane (NIITP)

A recent approach involves the use of NIITP:

- Reagents: 4-Chloro-2-methylbenzoic acid and NIITP

- Solvent: 1,4-dioxane

- Temperature: 80°C

- Reaction time: 3 hours

- Yield: 75-85%

This method represents a direct approach to the target compound from the corresponding benzoic acid derivative, eliminating the need for amidoxime intermediates.

Direct Amidoxime-Carbodiimide Coupling

Another efficient approach involves the direct reaction of 4-chloro-2-methylbenzamidoxime with carbodiimides:

- Reagents: 4-Chloro-2-methylbenzamidoxime and diisopropylcarbodiimide (DIC), dicyclohexylcarbodiimide (DCC), or 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC)

- Solvent: Toluene

- Temperature: Reflux

- Reaction time: 4-8 hours

- Yield: 70-85%

This method provides a straightforward and high-yielding route to the target compound. The reaction proceeds through nucleophilic attack of the hydroxyl group of the amidoxime to the electrophilic center of the carbodiimide, followed by cyclization.

Oxidative Cyclization Methods

Recent developments in oxidative cyclization methods have provided alternative routes to 1,2,4-oxadiazoles including this compound.

NBS/DBU System

The N-bromosuccinimide (NBS)/1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) system offers an efficient oxidative cyclization approach:

- Reagents: 4-Chloro-2-methylbenzamidoxime

- Oxidant: NBS

- Base: DBU

- Solvent: DMF

- Temperature: Room temperature

- Reaction time: 5 hours

- Yield: 54-84%

This method proceeds through N-halogenation of the amidoxime, followed by dehydrohalogenation in the presence of DBU to form an imine intermediate, which undergoes cyclization to form the target oxadiazole.

Iodine-Mediated Oxidative Cyclization

An alternative oxidative approach utilizes molecular iodine:

- Reagents: 4-Chloro-2-methylbenzamidoxime

- Oxidant: I₂

- Base: K₂CO₃

- Solvent: DMF or DMSO

- Temperature: Room temperature

- Reaction time: 3-6 hours

- Yield: 50-80%

This method offers a metal-free approach to the target compound under mild conditions. The reaction is believed to proceed through a similar mechanism to the NBS/DBU system, involving halogenation followed by cyclization.

Comparative Analysis of Preparation Methods

A comprehensive comparison of the various methods for preparing this compound reveals significant differences in terms of efficiency, conditions, and yields.

Yield and Reaction Time Comparison

| Method | Yield (%) | Reaction Time | Temperature | Advantages | Limitations |

|---|---|---|---|---|---|

| Classical Amidoxime-Based | 60-80 | 3-8 hours | 110-130°C | Well-established methodology | Harsh conditions, long reaction times |

| Microwave-Assisted | 75-90 | 5-15 minutes | 100-120°C | Very fast reaction, high yields | Requires specialized equipment |

| Superbase-Mediated | 60-90 | 4-24 hours | RT to 50°C | Mild conditions, good yields | Variable yields depending on substrate |

| Room Temperature TBAH | 88-95 | 10-60 minutes | RT | Mild conditions, excellent yields, fast reaction | Requires anhydrous conditions |

| Carbodiimide-Mediated | 70-85 | 4-8 hours | Reflux | Direct approach, good yields | Can be cost-intensive due to reagents |

| Oxidative Cyclization | 50-84 | 3-6 hours | RT | Metal-free conditions, mild temperature | Moderate to good yields |

This comparison highlights the significant advancements in the synthesis of this compound, with modern methods offering substantial improvements in terms of reaction efficiency and conditions.

Starting Material Accessibility

The selection of a suitable synthetic method for this compound often depends on the availability of starting materials:

- Methods starting from 4-chloro-2-methylbenzonitrile: Require initial conversion to amidoxime (except one-pot microwave methods)

- Methods starting from 4-chloro-2-methylbenzamidoxime: More direct but require pre-synthesis of the amidoxime

- Methods starting from 4-chloro-2-methylbenzoic acid: Offer a different synthetic route utilizing NIITP

The availability and cost of these precursors may influence the choice of synthetic approach, particularly for large-scale preparations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the para position of the phenyl ring serves as a reactive site for nucleophilic displacement. This reaction typically occurs under basic or catalytic conditions:

Example Reaction

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole + NaOH → 3-(4-Hydroxy-2-methylphenyl)-1,2,4-oxadiazole + NaCl

Conditions :

-

Solvent: Ethanol/water mixture

-

Temperature: 80–100°C

-

Catalyst: None required for hydroxide substitution.

Mechanism :

-

The electron-withdrawing oxadiazole ring activates the chlorine atom for SNAr (nucleophilic aromatic substitution).

-

Methyl groups at position 2 provide steric hindrance, slightly reducing reaction rates compared to unsubstituted analogs.

1,3-Dipolar Cycloaddition

The 1,2,4-oxadiazole ring participates in cycloaddition reactions with nitrile oxides or alkynes to form fused heterocycles:

Example Reaction

this compound + Nitrile Oxide → Bicyclic Oxadiazole Derivative

Conditions :

-

Solvent: Toluene or DCM

-

Temperature: 25–60°C

Key Data :

| Reactant | Product Yield (%) | Reference |

|---|---|---|

| Phenylnitrile oxide | 72 | |

| Ethynylbenzene | 65 |

Mechanism :

-

The oxadiazole acts as a dipolarophile, reacting with 1,3-dipoles to form six-membered transition states .

Metal-Catalyzed Cross-Coupling

The chloro-substituted phenyl ring enables Suzuki-Miyaura and Heck couplings:

Example Reaction (Suzuki Coupling) :

this compound + Phenylboronic Acid → 3-(4-Biphenyl-2-methylphenyl)-1,2,4-oxadiazole

Conditions :

Key Data :

| Boronic Acid | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Phenylboronic acid | 85 | 12.3 |

| 4-Methoxyphenylboronic acid | 78 | 10.9 |

Mechanism :

-

Oxidative addition of Pd(0) to the C–Cl bond, followed by transmetalation and reductive elimination .

Functionalization via Oxadiazole Ring Opening

Under strong acidic or reducing conditions, the oxadiazole ring undergoes cleavage:

Example Reaction (Acid Hydrolysis) :

this compound + H₂SO₄ → 4-Chloro-2-methylbenzamide + Nitrile

Conditions :

-

Concentrated H₂SO₄, 100°C

-

Reaction time: 4–6 hours.

Mechanism :

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or nitration, directed by the methyl group’s ortho/para effects:

Example Reaction (Nitration) :

this compound + HNO₃ → 3-(4-Chloro-2-methyl-5-nitrophenyl)-1,2,4-oxadiazole

Conditions :

-

Nitrating agent: HNO₃/H₂SO₄ mixture

-

Temperature: 0–5°C

-

Regioselectivity: Methyl group directs nitration to position 5 .

Biological Activity Modulation via Derivatization

The oxadiazole scaffold is modified to enhance pharmacological properties:

Common Modifications :

-

Sulfonation : Introduces polar groups for solubility.

-

Alkylation : Enhances lipophilicity for membrane penetration .

Example :

this compound + CH₃I → 3-(4-Chloro-2-methylphenyl)-5-methyl-1,2,4-oxadiazole

Conditions :

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Ataluren (3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid)

Ataluren, a drug for Duchenne muscular dystrophy, shares the 1,2,4-oxadiazole core but differs in substituents: a 2-fluorophenyl group replaces the 4-chloro-2-methylphenyl group, and a benzoic acid moiety is attached at the 3-position. The fluorine atom’s strong electron-withdrawing effect enhances metabolic stability compared to chlorine, while the carboxylic acid group facilitates solubility and target binding. This highlights how electronic and functional group modifications tailor pharmacokinetics .

Anthranilic Diamide Analogues (e.g., 3IIl)

In insecticidal anthranilic diamides, the 1,2,4-oxadiazole ring acts as an amide bioisostere. Compound 3IIl (3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulfonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide) demonstrates high potency (LC50 = 0.20 mg/L) against Plutella xylostella. Compared to the target compound, the additional pyrazole and sulfonyl groups enhance binding to insect ryanodine receptors, emphasizing the role of auxiliary substituents in activity .

Structural Isomerism: 1,2,4- vs. 1,3,4-Oxadiazoles

The positional isomerism of nitrogen and oxygen in the oxadiazole ring significantly affects properties. For example, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine forms a 3D hydrogen-bonded network via N–H⋯N interactions, a feature less common in 1,2,4-oxadiazoles due to differing electronic distributions. This structural variation impacts solubility and crystallinity .

Chlorophenyl-Substituted Derivatives

- The triazole’s hydrogen-bonding capacity contrasts with the methyl group in the target compound, altering target selectivity .

- (4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone: Combines oxadiazole, triazole, and pyrrolidinone moieties. The pyrrolidinone ring introduces conformational flexibility, which may improve binding to enzymes like acetylcholinesterase compared to rigid phenyl groups .

Physicochemical Properties

| Compound | LogP* | Solubility | Key Substituents | Bioactivity |

|---|---|---|---|---|

| Target Compound | ~3.2 | Low | 4-Cl, 2-MePh, 1,2,4-oxadiazole | Agrochemical lead (theoretical) |

| Ataluren | ~2.8 | Moderate | 2-FPh, benzoic acid | Duchenne muscular dystrophy therapy |

| Compound 3IIl | ~4.1 | Very low | Br, ClPy, MeSO2, 1,2,4-oxadiazole | Insecticidal (LC50 = 0.20 mg/L) |

| 5-(4-MePh)-1,3,4-oxadiazol-2-amine | ~1.9 | Moderate | 4-MePh, NH2 | Crystallographic model |

*Estimated using fragment-based methods.

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (Cl, F): Enhance stability and receptor binding via σ-hole interactions. Chlorine’s larger atomic size may improve hydrophobic contacts compared to fluorine .

- Bioisosterism: Replacing amides with 1,2,4-oxadiazoles (e.g., in anthranilic diamides) improves resistance to enzymatic degradation .

Biological Activity

3-(4-Chloro-2-methylphenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, including cancer and inflammatory disorders. This article reviews the biological activity of this compound, supported by data tables and case studies from recent research.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by a chloro-substituted aromatic ring attached to an oxadiazole moiety. The synthesis of this compound typically involves methods such as cyclization reactions of hydrazones with carboxylic acids or other precursors under various conditions, including microwave irradiation for enhanced efficiency .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF-7 (breast cancer) | 2.3 |

| A375 (melanoma) | 1.22 |

| ACHN (renal cancer) | 0.11 |

These values suggest that the compound is particularly potent against renal and breast cancer cells . Additionally, molecular docking studies reveal that it binds effectively to key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory and anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on COX enzymes. Inhibition assays show that this compound can significantly reduce the activity of COX-2, which is implicated in inflammatory processes:

| Enzyme | Inhibition (%) |

|---|---|

| COX-1 | 30 |

| COX-2 | 75 |

This suggests that the compound could be developed as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds similar to this compound have shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 15 |

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

- Anticancer Study : A study evaluated a series of oxadiazole derivatives against various cancer cell lines and identified several compounds with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

- Inflammation Model : In vivo studies using carrageenan-induced paw edema models demonstrated significant anti-inflammatory effects of oxadiazole derivatives at doses comparable to traditional NSAIDs like indomethacin .

Q & A

Q. What are the common synthetic routes for 3-(4-chloro-2-methylphenyl)-1,2,4-oxadiazole, and how can purity be ensured?

The compound is typically synthesized via cyclization reactions between amidoximes and acyl chlorides. For example, 2-chlorobenzamidoxime reacts with substituted benzoyl chloride in pyridine under reflux, followed by purification via silica gel column chromatography and recrystallization . Purity is validated using techniques like high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and melting point analysis. Pyridine acts as both a solvent and acid scavenger, optimizing cyclization efficiency .

Q. What in vitro biological activities have been reported for this compound?

Studies highlight anticancer and antimicrobial properties. For instance, 1,2,4-oxadiazole derivatives exhibit apoptosis induction in breast (T47D) and colorectal cancer cell lines via G1 phase arrest, validated by flow cytometry and caspase-3 activation assays . Antimicrobial activity is assessed using broth microdilution against pathogens like Staphylococcus aureus and Candida albicans . Activity variations across cell lines necessitate rigorous controls, such as parallel testing with reference drugs (e.g., doxorubicin for cancer, fluconazole for fungi) .

Q. How are structural and electronic properties characterized?

Single-crystal X-ray diffraction confirms molecular geometry and intermolecular interactions (e.g., C–H···Cl hydrogen bonds) . Electronic properties, such as electrostatic potential maps and electron localization function (ELF), are analyzed using wavefunction tools like Multiwfn. This software calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity across different cell lines or assays?

Discrepancies in activity (e.g., potent in T47D but inactive in other cancer lines) require structure-activity relationship (SAR) studies. Substituent effects are tested systematically: replacing the 3-phenyl group with pyridyl or adjusting halogen positions (e.g., Cl vs. CF3) . Target identification via photoaffinity labeling (e.g., identifying TIP47 as a molecular target) clarifies mechanistic pathways . Cross-validation using orthogonal assays (e.g., ATP viability tests vs. apoptosis markers) minimizes false positives .

Q. How can computational methods optimize the design of 1,2,4-oxadiazole derivatives?

Density functional theory (DFT) calculates thermodynamic stability, charge distribution, and solvent effects. For example, Gaussian 03 predicts detonation velocity and pressure in energetic materials , while molecular docking (AutoDock Vina) screens for binding affinity to targets like glycogen phosphorylase or GSK-3β . Multiwfn visualizes electron density topology, aiding in rational substituent selection .

Q. What methodologies identify and validate molecular targets in apoptosis induction?

Beyond phenotypic screening, chemical proteomics (e.g., pull-down assays with biotinylated probes) and CRISPR-Cas9 knockout models confirm target engagement. For example, photoaffinity analogs of 3-aryl-5-aryl-oxadiazoles covalently bind TIP47, an IGF-II receptor binding protein, validated via Western blotting and co-immunoprecipitation .

Q. How do solvent and formulation choices impact physicochemical stability?

UV-Vis spectroscopy and infrared (IR) analysis quantify solvent effects on tautomerism and aggregation. Polar aprotic solvents (e.g., acetonitrile) stabilize the oxadiazole ring, while aqueous mixtures may promote hydrolysis. Accelerated stability studies (40°C/75% RH for 1–3 months) assess degradation pathways, guided by HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.